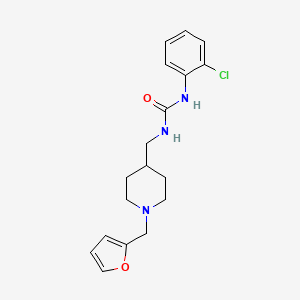

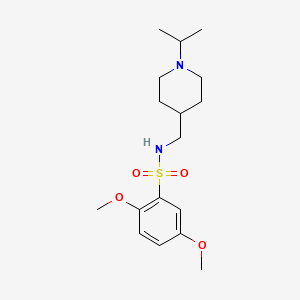

![molecular formula C20H14F4N6O2 B2964563 2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 892473-46-0](/img/structure/B2964563.png)

2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone . This compound has been synthesized through a three-step reaction sequence .

Synthesis Analysis

The synthesis of this compound involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% . The synthesis of 9 H -benzo [ f ]pyrimido [1,2- d ] [1,2,3]triazolo [1,5- a ] [1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The X-ray structure analysis of 10g verified the proposed structure and the reaction selectivity .Chemical Reactions Analysis

The carbodiimides 2, obtained from aza-Wittig reactions of iminophosphorane 1 with aromatic isocyanates, reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo [4,5-d]pyrimidin-7-ones 5 . Compounds 5 were further transformed to iminophosphoranes 6 by reaction with triphenylphosphine, hexachloroethane, and triethylamine .Scientific Research Applications

Radiosynthesis and Medical Imaging Applications

Compounds related to the mentioned chemical structure have been utilized in the development of selective radioligands for imaging specific proteins, such as the translocator protein (18 kDa), using positron emission tomography (PET). The introduction of a fluorine atom into the compound structure facilitates the labeling with fluorine-18, a radioactive isotope used in PET imaging. This approach enables the non-invasive visualization of biological targets in vivo, contributing significantly to medical diagnostics and research in neurology and oncology (Dollé et al., 2008).

Antimicrobial and Anticancer Activities

Several studies have focused on the synthesis and evaluation of triazolopyrimidine derivatives for their potential antimicrobial and anticancer activities. These compounds have shown promise as inhibitors of microbial growth and cancer cell proliferation. Their unique mechanism of action, including tubulin inhibition, provides a novel approach to treating various diseases. The research indicates that modifications to the core structure of triazolopyrimidines can lead to compounds with significant biological activities, offering new avenues for therapeutic development (Zhang et al., 2007).

Future Directions

Mechanism of Action

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28, a deubiquitinating enzyme . These compounds have also shown antiviral activity, suggesting potential interaction with viral proteins or host factors involved in viral replication .

Mode of Action

For instance, certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit USP28, potentially preventing the deubiquitination of target proteins and affecting their stability .

Biochemical Pathways

Inhibition of usp28 by similar compounds could impact various cellular processes, including cell cycle progression and dna damage response, as usp28 is known to regulate the stability of several proteins involved in these processes .

Result of Action

Similar compounds have shown antiproliferative activities against certain cancer cell lines , suggesting that they may induce cell cycle arrest or apoptosis. Additionally, some compounds have demonstrated antiviral activity , indicating potential effects on viral replication.

Properties

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N6O2/c21-14-7-3-1-5-12(14)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-15-8-4-2-6-13(15)20(22,23)24/h1-8,11H,9-10H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDWTNGYBYHVLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2964484.png)

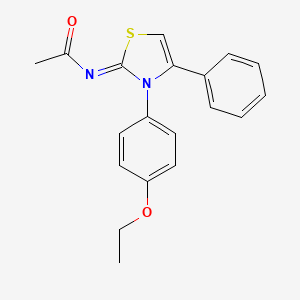

![2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964488.png)

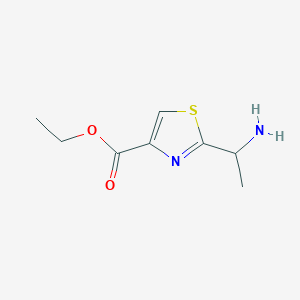

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964496.png)

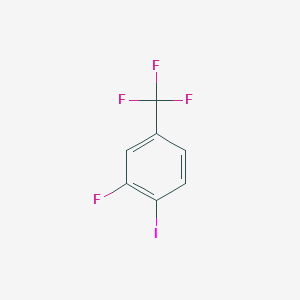

![5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2964498.png)

![N-(2-chlorobenzyl)-2-[2-(2-furyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetamide](/img/structure/B2964499.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2964503.png)